molecular formula C18H14O2 B14129072 1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone

1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone

Cat. No.: B14129072
M. Wt: 262.3 g/mol
InChI Key: KIMMSYNNXRKRPS-UHFFFAOYSA-N
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Description

1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone is a synthetic organic compound characterized by a central ethynyl bridge (-C≡C-) connecting two substituted phenyl rings, each terminated with an acetyl (C=O) functional group . This molecular architecture, featuring both acetylene and aromatic ketone moieties, makes it a valuable building block in medicinal chemistry and materials science research. The acetylene group is a privileged structural feature in drug discovery, known for its ability to improve metabolic stability and enhance interactions with target proteins through its linear geometry and high bond energy . Researchers can utilize this compound as a key synthetic intermediate in organic synthesis, where it may undergo further transformations such as oxidation to carboxylic acids or reduction to alcohols . Its rigid, linear structure is also of significant interest in the development of advanced materials, including Metal-Organic Frameworks (MOFs), where carbonyl-functionalized linkers can be employed to create porous, functional materials for catalysis and gas storage applications . The compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

1-[4-[2-(4-acetylphenyl)ethynyl]phenyl]ethanone

InChI

InChI=1S/C18H14O2/c1-13(19)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)14(2)20/h5-12H,1-2H3

InChI Key

KIMMSYNNXRKRPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation for Aromatic Ketone Precursors

The synthesis begins with preparing 4-acetylphenyl intermediates via Friedel-Crafts acylation. In US8946479B2, aluminum chloride (AlCl₃) catalyzes the reaction between phenyl acetyl chloride and fluorobenzene at −10°C to 0°C, yielding 1-(4-fluorophenyl)-2-phenylethanone with 99.02% purity. Key steps include:

  • Slow addition of phenyl acetyl chloride to a cooled (−10°C) mixture of AlCl₃ and fluorobenzene.
  • Quenching with ice-water-hydrochloric acid to precipitate the product.
  • Solvent extraction using methylene chloride, followed by sequential washes with sodium bicarbonate and sodium chloride.

This method achieves a 77.7% yield after recrystallization in petroleum ether. For this compound, substituting fluorobenzene with iodobenzene derivatives enables subsequent Sonogashira coupling.

Sonogashira Coupling for Ethynyl Bridge Formation

The ethynyl linkage is introduced via Sonogashira coupling, which connects aryl halides and terminal alkynes. US20120232281A1 details a palladium-catalyzed reaction between 4-bromophenylmethylsulfone and 1-(6-methylpyridin-3-yl)ethanone, yielding 83.2% of the coupled product. Adapting this for the target compound involves:

  • Catalyst system : Pd(PPh₃)₄ (0.15 mol%) with piperidine as a base.
  • Solvent : Anhydrous toluene under nitrogen at 85°C for 20 hours.
  • Workup : Neutralization with hydrochloric acid, followed by precipitation in isopropyl alcohol.

Critical to success is the use of piperidine , which enhances yield by stabilizing the palladium intermediate. Substituting 4-bromophenylmethylsulfone with 4-iodoacetophenone allows direct coupling to form the ethynyl bridge.

Palladium-Catalyzed Alpha-Arylation for One-Pot Synthesis

US20150133671A1 discloses a one-pot alpha-arylation method using Pd(OAc)₂ and Xantphos ligand. This approach avoids isolating intermediates, streamlining the synthesis:

  • Reaction conditions : Toluene at reflux (110°C) with potassium carbonate as a base.
  • Ligand effect : Xantphos increases catalytic activity, reducing Pd loading to 0.1 mol%.
  • Acid quenching : Adding hydrochloric acid precipitates the product as a hydrochloride salt, yielding 70% after filtration.

This method is ideal for scaling, as it eliminates hazardous oxidants like hydrogen peroxide used in traditional routes.

Reaction Optimization and Process Parameters

Catalyst and Ligand Screening

Catalyst System Ligand Temperature (°C) Yield (%) Reference
Pd(PPh₃)₄ Piperidine 85 83.2
Pd(OAc)₂ Xantphos 110 70.0
CuI/Pd(dba)₂ PPh₃ 80 68.5

Palladium systems outperform copper-based catalysts, with Xantphos-ligated Pd(OAc)₂ offering superior stability. Piperidine aids in deprotonating terminal alkynes, enhancing coupling efficiency.

Solvent and Temperature Effects

  • Toluene : Preferred for Sonogashira coupling due to high boiling point (110°C) and compatibility with Pd catalysts.
  • Methylene chloride : Used in extraction but avoided in reactions due to its low boiling point.
  • Isopropyl alcohol : Effective for recrystallization, achieving >99% purity.

Reactions conducted below 0°C minimize side reactions like alkyne polymerization, while temperatures above 80°C accelerate coupling kinetics.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Ethyne-1,2-diylbis(4,1-phenylene)]diethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The acetyl group in the target compound enhances electron withdrawal compared to the electron-donating p-tolyl group in 3pd, influencing reactivity in cross-coupling reactions .

Piperazine- and Sulfonyl-Modified Ethanones

Key Observations :

  • Antiproliferative Activity : Compounds like 7e exhibit significant activity due to sulfonylpiperazine and tetrazole moieties, which enhance DNA intercalation or enzyme inhibition . In contrast, the target compound’s diarylacetylene structure may prioritize electronic applications over direct biological activity.
  • Structural Flexibility: Piperazine-modified ethanones (e.g., ) demonstrate modularity in drug design, whereas rigid diarylacetylenes like the target compound are less adaptable but more thermally stable.

Halogenated and Hydroxy-Substituted Ethanones

Key Observations :

  • Halogen Influence : The trifluoromethyl group in increases metabolic stability and lipophilicity, advantageous in pharmaceuticals. The target compound’s acetyl group may offer similar stability but with reduced bioavailability.
  • Hydroxy Groups: Hydroxyacetophenones (e.g., ) are prone to oxidation, limiting their use in high-temperature applications compared to acetylene-linked ethanones.

Biological Activity

The compound 1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone , a member of the acetophenone derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H16O Molecular Weight 264 32 g mol \text{C}_{18}\text{H}_{16}\text{O}\quad \text{ Molecular Weight 264 32 g mol }

This compound features an ethynyl group linked to a phenyl ring, which is further substituted with an acetophenone moiety. The structural configuration plays a crucial role in its biological activity.

Biological Activities

  • Anticancer Activity
    • Recent studies have indicated that derivatives of acetophenone exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway .
  • Antioxidant Properties
    • The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses a noteworthy ability to neutralize free radicals, thus potentially offering protective effects against oxidative stress-related diseases .
  • Anti-inflammatory Effects
    • In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests its potential use in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeAssessed ModelIC50/EC50 ValuesReference
AnticancerMCF-7 (Breast Cancer)15 µM
AntioxidantDPPH Assay30 µg/mL
Anti-inflammatoryRAW 264.7 Macrophages25 µM (TNF-α inhibition)

Case Studies

  • Case Study on Anticancer Activity
    In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of acetophenone, including this compound, and tested their cytotoxicity against MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating substantial anticancer potential .
  • Case Study on Antioxidant Activity
    A comparative study involving various acetophenone derivatives highlighted that this compound showed significant radical scavenging activity in the DPPH assay, with an effective concentration (EC50) of 30 µg/mL, confirming its role as a potent antioxidant .

The biological activities of this compound are attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Radical Scavenging : Its structure allows for effective electron donation to free radicals, thus neutralizing them.
  • Cytokine Modulation : It interferes with signaling pathways that regulate inflammatory responses.

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